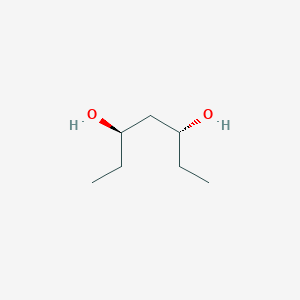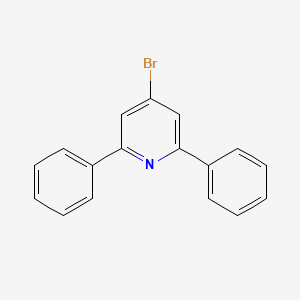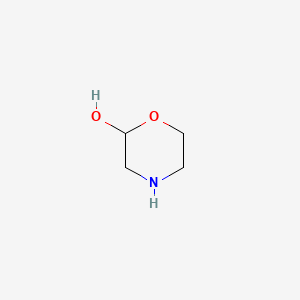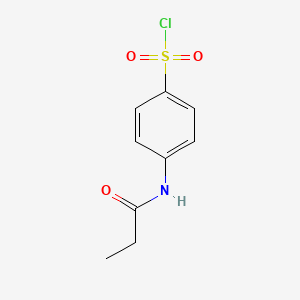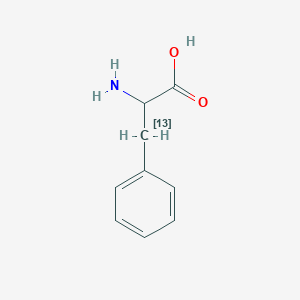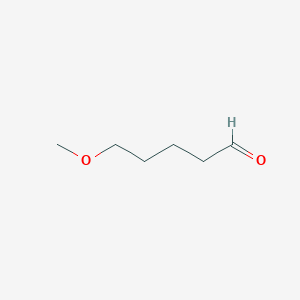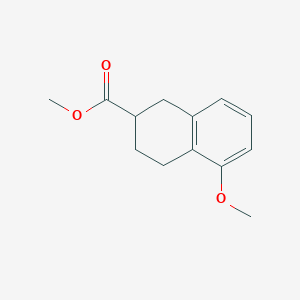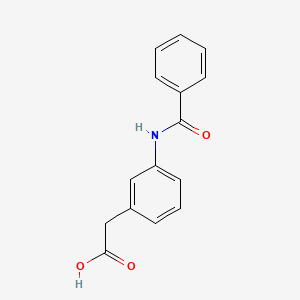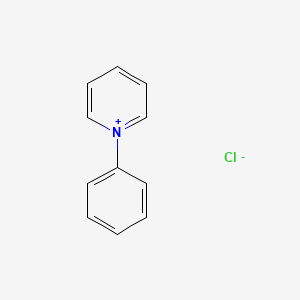
N-Phenylpyridinium chloride
Descripción general
Descripción
N-Phenylpyridinium chloride is a pyridinium salt characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring. Pyridinium salts are well-known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridinium chloride typically involves the reaction of pyridine with a phenyl halide, such as phenyl chloride, in the presence of a suitable base. One common method involves refluxing pyridine with 1-chloro-2,4-dinitrobenzene in ethanol, followed by derivatization with aniline to produce this compound . The reaction conditions often require careful control of temperature and solvent purification to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylpyridinium oxide.
Reduction: Reduction reactions can yield N-phenylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: N-phenylpyridinium oxide.
Reduction: N-phenylpyridine.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Phenylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as an enzyme inhibitor and in drug development.
Industry: It is utilized in the production of materials such as ionic liquids and liquid crystals
Mecanismo De Acción
The mechanism of action of N-Phenylpyridinium chloride involves its interaction with biological molecules and cellular structures. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
- N-Methylpyridinium chloride
- N-Butylpyridinium chloride
- N-Phenacylpyridinium chloride
Comparison: N-Phenylpyridinium chloride is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. For instance, N-Methylpyridinium chloride lacks the aromatic phenyl ring, resulting in different reactivity and applications. Similarly, N-Butylpyridinium chloride has an aliphatic butyl group, which affects its solubility and interaction with other molecules .
Propiedades
IUPAC Name |
1-phenylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXRBLKXPTIMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480624 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-35-1 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


